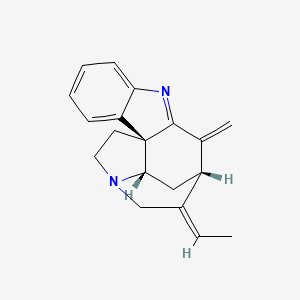
Valparicine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valparicine is a natural product found in Kopsia arborea with data available.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Valparicine has been primarily investigated for its antiparasitic and anticancer properties . Research indicates that compounds related to this compound exhibit activity against various pathogens and cancer cell lines.
Antiparasitic Activity
This compound and its analogs have shown promise in combating malaria, particularly against chloroquine-resistant strains of Plasmodium falciparum. A study by Ōmura's research group highlighted the synthesis of 16-hydroxy-16,22-dihydroapparicine, which demonstrated weak activity against malaria parasites, suggesting that further modifications could enhance its efficacy against this disease .
Anticancer Properties
The antiproliferative effects of this compound have been explored through various studies. Extracts from plants containing this compound have been tested against multiple human cancer cell lines. For instance, dichloromethane extracts from Calotropis gigantea and Nerium oleander exhibited strong antiproliferative activities comparable to established chemotherapy agents . These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.
Synthesis and Structural Insights
The synthesis of this compound has been achieved through several innovative chemical processes. Notably, a base-mediated intramolecular Diels–Alder cycloaddition of tryptamine-derived Zincke aldehydes has enabled efficient synthesis routes . This method not only streamlines the production of this compound but also allows for the exploration of structural modifications that could enhance its biological activity.
Metabolic Engineering
Recent advancements in metabolic engineering have opened new avenues for the production of this compound in plant systems. By manipulating biosynthetic pathways in plants like Catharanthus roseus, researchers aim to increase the yield of this compound and its derivatives . This approach highlights the potential for sustainable production methods for valuable alkaloids.
Case Study 1: Antimalarial Activity
A comprehensive study evaluated the antimalarial properties of synthesized compounds related to this compound. The results indicated that while initial compounds showed limited efficacy, further structural modifications led to enhanced activity against resistant strains of malaria .
Case Study 2: Anticancer Efficacy
In another study, extracts containing this compound were tested on various cancer cell lines, including MCF-7 and MDA-MB-231. The results demonstrated significant growth inhibition, suggesting that this compound could be a candidate for further development as an anticancer agent .
Data Table: Summary of this compound Applications
Propiedades
Fórmula molecular |
C19H20N2 |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
(1R,11S,12E,17S)-12-ethylidene-10-methylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C19H20N2/c1-3-13-11-21-9-8-19-15-6-4-5-7-16(15)20-18(19)12(2)14(13)10-17(19)21/h3-7,14,17H,2,8-11H2,1H3/b13-3-/t14-,17+,19-/m1/s1 |
Clave InChI |
KFXIUXCXSKTCNK-ZKHUDAJZSA-N |
SMILES isomérico |
C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C)C3=NC5=CC=CC=C45 |
SMILES canónico |
CC=C1CN2CCC34C2CC1C(=C)C3=NC5=CC=CC=C45 |
Sinónimos |
valparicine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















